Low nM to >1 mM Potency Gap Against Neuronal Nitric Oxide Synthase (nNOS) Versus 7-Nitroindazole
The target compound, 2-Hydroxy-1H-indazol-3(2H)-one, exhibits a dramatically different inhibitory profile against neuronal nitric oxide synthase (nNOS) compared to the potent, reference inhibitor 7-nitroindazole. While 7-nitroindazole demonstrates potent inhibition, the unsubstituted core shows a >1000-fold reduction in potency, underscoring the critical role of the 2-hydroxy substitution in governing biological activity [1][2]. This vast potency gap confirms that the two compounds are not interchangeable for studies requiring nNOS inhibition.
| Evidence Dimension | Inhibition of nNOS (IC50) |
|---|---|
| Target Compound Data | >1,000,000 nM (>1 mM) |
| Comparator Or Baseline | 7-Nitroindazole: 710 nM (rat) or 470 nM (mouse) |
| Quantified Difference | >1000-fold less potent |
| Conditions | Target compound: Inhibition of nNOS in LPS-stimulated Wistar rat striata assessed via [3H]L-arginine to [3H]L-citrulline conversion. 7-Nitroindazole: Inhibition of rat cerebellar NOS. |
Why This Matters
This data is essential for selecting the correct tool compound; using 2-Hydroxy-1H-indazol-3(2H)-one as a negative control or inert scaffold is justified, while its substitution for 7-nitroindazole in nNOS functional assays would yield invalid results.
- [1] BindingDB entry BDBM50008990 for 1,2-Dihydro-indazol-3-one (IC50 > 1.00E+6 nM). View Source
- [2] Moore, P. K.; Wallace, P.; Gaffen, Z.; Hart, S. L.; Babbedge, R. C. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 1993, 110(1), 219-224. View Source
